molecular formula C9H10N2O2 B1424111 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-53-2

4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1424111
CAS No.: 1190322-53-2
M. Wt: 178.19 g/mol
InChI Key: OZUAMTNBIWPYTL-UHFFFAOYSA-N
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Description

4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .

Scientific Research Applications

Organic Synthesis Applications

  • Synthetic Building Blocks : Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine serve as versatile precursors for synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, showcasing the utility of the pyrrolopyridine core in creating complex heterocyclic structures (Figueroa‐Pérez et al., 2006).

Medicinal Chemistry Applications

  • Biologically Active Scaffolds : New scaffolds based on pyrrolyl-pyridines, including derivatives of 1H-pyrrolo[2,3-b]pyridine, have been synthesized and shown to possess potential anticancer activity, highlighting the compound's relevance in drug discovery (Mallisetty et al., 2023).

Material Science Applications

  • Semiconducting Materials : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been incorporated into nitrogen-embedded small molecules for their application in semiconducting materials. These compounds exhibit significant electrochemical and self-assembly properties, beneficial for electronic device fabrication (Zhou et al., 2019).

Properties

IUPAC Name

4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-7-5-8(13-2)11-9-6(7)3-4-10-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUAMTNBIWPYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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